molecular formula C9H10BrNOS B8610661 2-Bromo-4'-(methylthio)acetanilide

2-Bromo-4'-(methylthio)acetanilide

Cat. No.: B8610661
M. Wt: 260.15 g/mol
InChI Key: MRIOJWPNRGTVQC-UHFFFAOYSA-N
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Description

Acetanilide derivatives are a class of organic compounds characterized by an acetamide group (-NHCOCH₃) attached to a substituted aromatic ring. These compounds are widely used in pharmaceutical synthesis, agrochemicals, and materials science due to their tunable electronic and steric properties.

Properties

Molecular Formula

C9H10BrNOS

Molecular Weight

260.15 g/mol

IUPAC Name

2-bromo-N-(4-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C9H10BrNOS/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)

InChI Key

MRIOJWPNRGTVQC-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Below is a detailed comparison of key brominated acetanilide derivatives and related compounds, based on molecular structure, physicochemical properties, and safety profiles.

Structural and Molecular Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key References
2'-Bromo-4'-methylacetanilide 614-83-5 C₉H₁₀BrNO 228.09 -Br, -CH₃ (para)
4'-Bromo-2'-chloroacetanilide 3460-23-9 C₈H₇BrClNO 248.50 -Br (para), -Cl (ortho)
2'-Bromo-4'-fluoroacetanilide N/A C₈H₇BrFNO 232.05 -Br (ortho), -F (para)
2-Bromo-4'-methoxyacetophenone 2632-13-5 C₉H₉BrO₂ 241.07 -Br (ortho), -OCH₃ (para)
2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide 1584-62-9 C₁₅H₁₀BrClFNO₂ 370.61 -Br, -Cl, -F-benzoyl (ortho)
Key Observations:
  • Substituent Effects: Electron-withdrawing groups (e.g., -Br, -Cl) increase electrophilicity, enhancing reactivity in substitution reactions. For example, 4'-Bromo-2'-chloroacetanilide (Cl/Br substitution) may exhibit greater stability in acidic conditions compared to methyl-substituted analogs . Electron-donating groups (e.g., -OCH₃ in 2-Bromo-4'-methoxyacetophenone) reduce ring reactivity but improve solubility in polar solvents .
  • Steric Effects : Bulky substituents like the benzoyl group in 2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide hinder molecular packing, lowering melting points (132–133°C) compared to simpler analogs .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Notable Properties
2'-Bromo-4'-methylacetanilide Not reported Soluble in methanol, DCM Stable under controlled conditions
2'-Bromo-4'-fluoroacetanilide 118 Soluble in methanol High purity (>98% GC)
4'-Bromo-2'-chloroacetanilide Not reported Limited aqueous solubility Used in dye intermediates
2-Bromo-4'-methoxyacetophenone Not reported Soluble in organic solvents Intermediate in synthesis
Key Observations:
  • Solubility: Fluorine substitution (e.g., 2'-Bromo-4'-fluoroacetanilide) enhances polarity, improving methanol solubility compared to methyl or chloro analogs .
  • Thermal Stability: Azo derivatives (e.g., compounds in ) decompose upon heating, releasing toxic NOₓ and Br⁻, whereas simpler acetanilides show higher thermal stability .
Key Observations:
  • Mutagenicity : Complex azo dyes with bromo/nitro groups (e.g., BNG310) show mutagenic effects in vitro, emphasizing the need for careful handling .
  • Decomposition Risks : Heating brominated acetanilides may release toxic HBr or Br₂ vapors, requiring ventilation and inert atmospheres .

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